2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-

GC-MS analysis pheromone identification isomer resolution

(2Z,13Z)-Octadecadienyl acetate (CAS 86252-65-5) is the naturally occurring female sex pheromone of Synanthedon tenuis. Stereochemical identity is critical: substituting geometric isomers (2E,13Z or 2Z,13E) reduces male moth capture to near-zero in field assays. GC-MS alone cannot distinguish positional isomers (2,13- vs. 3,13-dienyl acetates); certified reference standards with validated HPLC purity are essential for QC batch release, pheromone gland extract analysis, and mating disruption lure formulation. Always verify (2Z,13Z)-configuration before procurement.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 86252-65-5
Cat. No. B110173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-
CAS86252-65-5
Synonyms(Z,Z)-2,13-Octadecadien-1-ol Acetate;  (Z,Z)-2,13-Octadecadien-1-ol Acetate;  (2Z,13Z)-2,13-Octadecadien-1-ol Acetate; 
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC=CCOC(=O)C
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3
InChIKeyNWRSOYAGXTXEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)- (CAS 86252-65-5): Procurement and Scientific Selection Overview for Pheromone Research and Pest Management


(2Z,13Z)-Octadecadienyl acetate (CAS 86252-65-5) is a long-chain unsaturated acetate ester belonging to the class of lepidopteran sex pheromones [1]. This compound is naturally produced as a female-emitted semiochemical that attracts male moths of the family Sesiidae (clearwing moths), with documented activity in species including Synanthedon tipuliformis and Synanthedon tenuis . Its procurement as a research reagent or industrial pheromone component requires precise stereochemical specification, as the (2Z,13Z)-configuration governs species-specific biological activity and analytical behavior [2].

2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-: Why Positional and Geometric Isomers Cannot Be Interchanged in Research and Field Applications


In-class compounds sharing the 2,13-octadecadienyl acetate backbone exhibit fundamentally different GC retention characteristics and biological activity profiles based solely on double-bond geometry and positional isomerism [1]. The (2Z,13Z)-isomer elutes at a distinct retention time from its (2E,13Z)-, (2Z,13E)-, and (2E,13E)-counterparts on high-polarity GC columns, while acetoxy derivatives of 3,13- and 2,13-dienes display nearly identical mass spectra that preclude MS-based discrimination without reference standards [2]. In field trapping studies, substituting one isomer for another can reduce male moth capture rates from successful attraction to near-zero response, as demonstrated with Nokona pernix where single-component lures scarcely attracted males compared to isomer-blend formulations [3]. Procurement of the incorrect isomer therefore introduces experimental error in analytical method development, invalidates field bioassay results, and compromises the efficacy of monitoring or mating disruption programs.

2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-: Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


Geometric Isomer Differentiation: Distinct GC Retention Times Enable Analytical Discrimination of (2Z,13Z)-Isomer from (2E,13Z)- and Other Configurations

The (2Z,13Z)-octadecadienyl acetate isomer exhibits a unique GC retention time relative to its (2E,13Z)-, (2Z,13E)-, and (2E,13E)-counterparts on high-polarity GC columns, enabling chromatographic discrimination of geometric isomers that produce nearly identical mass spectra [1]. In contrast, acetoxy derivatives of the 3,13- and 2,13-dienes yield mass spectra that are practically indistinguishable without prior chromatographic separation [2].

GC-MS analysis pheromone identification isomer resolution

Positional Isomer Specificity: (2Z,13Z)-2,13-Octadecadienyl Acetate versus 3,13-Octadecadienyl Acetate in Field Attraction of Sesiid Species

Field screening across multiple geographic regions demonstrated that (2Z,13Z)-octadecadienyl acetate (as part of the Z3,Z13-18:Ac/OH blend in a 9:1 ratio) specifically attracts Sesia yezoensis and Bembecia puella males, while positional isomer blends containing 3,13-octadecadienyl acetate (E3,Z13-18:Ac) attract entirely different species such as Microsphecia brosiformis [1]. A separate study on Nokona pernix showed that single-component lures scarcely attracted males, whereas synthetic compounds mixed in a 9:1 isomer ratio attracted males successfully [2].

field trapping species-specific attractant pest monitoring

Synergistic Potentiation: Addition of E3,Z13-18:OAc to (2E,13Z)-2,13-Octadecadienyl Acetate Increases Attraction Over Seven-Fold in Synanthedon tipuliformis

Trapping tests in black currant fields demonstrated that (2E,13Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc) tested alone attracted Synanthedon tipuliformis males, but the addition of E3,Z13-18:OAc to the main component increased capture effectiveness by more than seven times [1]. The natural pheromone gland contains these components in a 100:0.7 ratio [2]. This synergistic enhancement establishes a performance baseline against which (2Z,13Z)-isomer activity can be contextualized, as the geometric configuration at the 2-position critically modulates receptor binding and behavioral response.

pheromone synergism binary blend optimization currant borer monitoring

Species-Specific Attraction Specificity: (2Z,13Z)-Octadecadienyl Acetate Activity in Synanthedon tenuis versus Synanthedon tipuliformis Cross-Attraction

(2Z,13Z)-Octadecadienyl acetate was isolated as a female pheromone from Synanthedon tenuis (Japanese persimmon clearwing moth) and demonstrates male attraction and mating disruption activity specific to this species . This contrasts with Synanthedon tipuliformis, which utilizes the (2E,13Z)-isomer as its primary pheromone component [1]. The differential species specificity of geometric isomers underscores that (2Z,13Z)- and (2E,13Z)-configurations are not interchangeable across target pest species.

mating disruption Japanese persimmon borer species specificity

Analytical Isomerization Artifact Avoidance: GC-MS of Conjugated Dienyl Acetates Requires Cold On-Column Injection to Prevent (Z)- to (E)-Isomerization

GC-MS analysis of 2,13-octadecadienyl acetates and related compounds reveals that (Z)-2-, (Z)-3-, and (E)-3-double bonds undergo isomerization to an (E)-2-double bond even when using cool on-column injection [1]. This analytical artifact means that without proper HPLC separation using an ODS column (which achieves isomer resolution without isomerization), the (2Z,13Z)-isomer cannot be reliably quantified or distinguished from its (2E,13Z)-counterpart by GC-MS alone [2].

analytical method validation isomer stability GC injection techniques

2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


GC-MS and HPLC Analytical Reference Standard for Isomer Identification in Pheromone Gland Extracts

Certified (2Z,13Z)-octadecadienyl acetate serves as an essential reference standard for GC-MS and HPLC analysis of pheromone gland extracts from sesiid moths. As demonstrated by Naka et al. (2006), each geometric isomer elutes at a distinct retention time on high-polarity GC columns, enabling chromatographic identification of the (2Z,13Z)-configuration in natural samples [1]. For quantitative isomer ratio determination, HPLC with ODS column is required because GC injection induces (Z)- to (E)-isomerization of conjugated dienes, producing analytical artifacts [2].

Species-Specific Pheromone Lure Formulation for Synanthedon tenuis (Japanese Persimmon Borer) Monitoring

(2Z,13Z)-Octadecadienyl acetate is the naturally occurring female pheromone component isolated from Synanthedon tenuis and is required for species-specific monitoring and mating disruption programs targeting this pest of Japanese persimmon . Field trapping studies demonstrate that substituting the (2E,13Z)-isomer (active against S. tipuliformis) fails to attract S. tenuis males, confirming the non-interchangeability of geometric isomers across target species [3].

Multi-Component Pheromone Blend Optimization for Broad-Spectrum Clearwing Moth Attraction

For industrial pheromone lure manufacturers developing broad-spectrum clearwing moth attractants, (2Z,13Z)-octadecadienyl acetate may be incorporated into binary or multi-component blends with other octadecadienyl isomers. Field screening studies by Būda et al. (1993) demonstrated that mixtures of Z3,Z13-18:Ac/OH in 9:1 ratio attracted Sesia yezoensis and Bembecia puella, whereas different isomer ratios and positional isomer combinations selected for distinct sesiid species [4]. Lure optimization requires empirical field validation of blend ratios for each target pest complex.

Quality Control Release Testing of Commercial Pheromone Dispensers and Mating Disruption Formulations

Quality control laboratories supporting pheromone manufacturing require (2Z,13Z)-octadecadienyl acetate as a certified reference material for batch release testing of formulated dispensers. Because GC-MS produces indistinguishable mass spectra for 3,13- and 2,13-dienyl acetates and GC injection induces isomerization of (Z)-2-double bonds to (E)-2-configurations [5], QC protocols must employ validated HPLC methods with ODS columns to accurately quantify the (2Z,13Z)-isomer content and verify geometric purity of manufactured lures [6].

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